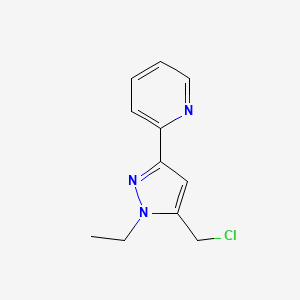
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 221.68 g/mol. Its structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.68 g/mol |
| CAS Number | 2091620-96-9 |
| Purity | Min. 95% |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Antiviral Activity : Many pyrazole derivatives have shown effectiveness against various viral infections.
- Antifungal Properties : Some studies suggest potential antifungal activity, making it relevant in treating fungal infections.
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, which could be beneficial in various therapeutic contexts.
- Anticancer Potential : Similar structures have been investigated for their ability to inhibit cancer cell proliferation.
The exact mechanism through which this compound exerts its biological effects requires further investigation. However, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for predicting pharmacological effects and safety profiles.
Case Study 1: Antiviral Activity
A study evaluating the antiviral properties of pyrazole derivatives found that certain compounds exhibited significant inhibition of viral replication in vitro. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy against viral pathogens .
Case Study 2: Anticancer Research
Research has demonstrated that pyrazole derivatives can inhibit cancer cell lines such as HeLa and HCT116. For instance, a related compound showed IC50 values indicating potent inhibition of cellular proliferation . This suggests that this compound may also possess anticancer properties worth exploring.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Chloromethyl)pyridine | Moderate antibacterial properties | Simpler structure; lacks pyrazole moiety |
| 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine | Potentially different anti-inflammatory activity | Contains trifluoromethyl group |
| 3-(Chloromethyl)-2-(1-methylpyrazol-5-yl)pyridine | Enhanced reactivity | Methyl substitution alters reactivity |
Eigenschaften
IUPAC Name |
2-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNMGWEWWWLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















